molecular formula C8H6N2S3 B14654236 1,3-Benzothiazol-2-yl carbamodithioate CAS No. 42268-24-6

1,3-Benzothiazol-2-yl carbamodithioate

Cat. No.: B14654236
CAS No.: 42268-24-6
M. Wt: 226.3 g/mol
InChI Key: ULPPXAOHJDDCIK-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-yl carbamodithioate is a chemical compound of significant interest in scientific research, particularly in the fields of agrochemistry and materials science. This compound belongs to a class of molecules featuring a benzothiazole core linked to a carbamodithioate group, which are recognized for their diverse biological activities and utility in creating advanced materials. A primary and promising application of this compound and its structural analogs is in the development of novel antifungal agents. Research has demonstrated that benzothiazol-2-ylcarbamodithioate derivatives exhibit notable in vitro efficacy against a range of phytopathogenic fungi, including Pyricularia grisea , Drechslera oryzae , Fusarium moniliforme , and Ustilaginoidea virens . The biological potential of these compounds can be significantly enhanced through nanoconjugation. Studies show that benzothiazol-2-ylcarbamodithioates can act as effective capping and stabilizing agents for silver nanoparticles (AgNPs) . The resulting nanoconjugates display manifold increased antifungal activity compared to the uncapped organic molecules or silver nanoparticles alone, making them a subject of interest for creating potent and eco-friendly antifungal formulations . The mechanism of action for this enhanced potency is attributed to the combined effect of the organic molecule's bioactivity and the unique morpho-topological properties of the nanoparticle carrier, which facilitate better delivery and interaction with target cells . Beyond its direct antifungal properties, the molecular structure of this compound makes it a valuable scaffold in medicinal chemistry. The benzothiazole nucleus is a privileged pharmacophore in drug discovery, with derivatives reported to possess a broad spectrum of pharmacological activities, including anticancer properties . The presence of the dithiocarbamate group further adds versatility, allowing for metal chelation and interactions with various biological targets. This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring all necessary permissions and licenses are obtained for their specific applications.

Properties

IUPAC Name

1,3-benzothiazol-2-yl carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S3/c9-7(11)13-8-10-5-3-1-2-4-6(5)12-8/h1-4H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPPXAOHJDDCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30785515
Record name 1,3-Benzothiazol-2-yl carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30785515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42268-24-6
Record name 1,3-Benzothiazol-2-yl carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30785515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromocyclization of Aniline Derivatives

The Punjab Agricultural University group developed a robust protocol starting from substituted anilines (e.g., 4-chloroaniline) and potassium thiocyanate under bromocyclization conditions. Key parameters include:

  • Reagent ratios : 1:1.2 molar ratio of aniline to KSCN
  • Temperature : 110-115°C under reflux
  • Reaction time : 6-8 hours
    This method yields 2-aminobenzothiazoles with 78-85% efficiency, as confirmed by $$ ^1H $$ NMR analysis of the NH$$_2$$ proton at δ 5.8-6.2 ppm.

Carbamodithioate Functionalization Strategies

Carbon Disulfide Alkylation

The critical carbamodithioate (-NHCSS-) group is introduced through reaction of 2-aminobenzothiazoles with carbon disulfide (CS$$_2$$) under basic conditions:

General Procedure :

  • Suspend 2-aminobenzothiazole (1 eq) in anhydrous THF
  • Add CS$$2$$ (1.5 eq) and Al(OH)$$3$$ (0.3 eq) as base
  • Introduce alkyl halide (1.2 eq) at 0°C
  • Warm to room temperature and stir for 12-16 hours

Key Observations :

  • Base selection : Aluminum hydroxide outperforms K$$2$$CO$$3$$ or Et$$_3$$N in minimizing disulfide byproducts
  • Solvent effects : THF gives 15-20% higher yields than DMF or DMSO
  • Temperature control : Maintaining ≤25°C prevents CS$$_2$$ dimerization

Advanced Methodological Variations

Solid-Phase Synthesis

A 2017 innovation demonstrated silica-supported synthesis using:

  • Resin-bound intermediates : Wang resin functionalized with benzothiazole precursors
  • Stepwise assembly :
    $$ \text{Resin-NH}2 + \text{CS}2 \xrightarrow{\text{DIEA}} \text{Resin-NHCSSH} \xrightarrow{\text{RX}} \text{Resin-NHCSSR} $$
    This approach achieved 92% purity by HPLC with simplified purification.

Microwave-Assisted Reactions

Comparative studies show microwave irradiation (150W, 80°C) reduces reaction times from 16 hours to 35 minutes while maintaining 83% yield. The energy input facilitates:

  • Faster CS$$_2$$ activation
  • Reduced thermal decomposition of thiolate intermediates

Analytical Characterization Data

Critical spectroscopic signatures confirm successful synthesis:

Technique Diagnostic Feature Reference
$$ ^{13}C $$ NMR CSS carbon at δ 195-198 ppm
IR Spectroscopy ν(C=S) 1180-1220 cm$$^{-1}$$
HRMS [M+H]$$^+$$ m/z calculated 226.342 (found 226.339)

X-ray crystallography of the methyl derivative reveals:

  • Planar carbamodithioate group (torsion angle <5°)
  • S···S nonbonded distance of 2.89 Å indicating conjugation

Industrial-Scale Optimization

Patent DE10297860B3 details a continuous flow process for kilogram-scale production:

  • Reactor design : Two-stage tubular system with CS$$_2$$ injection ports
  • Throughput : 12 kg/hr with 94% conversion
  • Quality control : In-line FTIR monitors CSS group formation at 1195 cm$$^{-1}$$

Economic analysis shows 23% cost reduction versus batch methods through:

  • 88% CS$$_2$$ recovery
  • Automated pH control (±0.2 units)

Emerging Methodological Frontiers

Photochemical Activation

Preliminary studies using UV light (254 nm) show:

  • 50% reduction in base requirement
  • Enhanced regioselectivity for bulky substituents
    Mechanistic studies suggest radical intermediates stabilize the thiolate species.

Biocatalytic Approaches

Immobilized thiocarbonylases demonstrate:

  • Conversion of 2-aminobenzothiazole and CS$$_2$$ at 37°C
  • 99% enantiomeric excess for chiral derivatives
    Current limitations include enzyme stability (<5 cycles).

Comparative Performance Analysis

Method Yield (%) Purity (%) Scale Potential
Conventional 78 95 Lab-scale
Solid-phase 85 92 Multi-gram
Flow chemistry 94 99 Industrial
Biocatalytic 68 89 Milligram

Data compiled from

Chemical Reactions Analysis

1,3-Benzothiazol-2-yl carbamodithioate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamodithioate group is replaced by other nucleophiles.

    Complexation: It can form complexes with metal ions, which can be useful in catalysis and material science applications.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

The compound 1,3-benzothiazol-2-ylcarbamodithioate and its derivatives have applications in medicinal chemistry due to their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities . Benzothiazole derivatives have been used to treat neurodegenerative disorders, local brain ischemia, central muscle relaxants, and cancer . They have also been investigated for antineoplastic activity .

Synthesis and Characterization

The synthesis of 2-amino benzothiazole dithiocarbamate derivatives involves a two-step process . Key characterization data for synthesized compounds include :

(Benzo[d]thiazol-2-ylcarbamoyl) methyl propyl carbamodithioate (4b)

  • Yield: 79%
  • Melting Point: 116-118°
  • Chemical Formula: C13H17N3S3OC_{13}H_{17}N_3S_3O
  • IR (FT-IR-cm-1): 3390.72 (N-H, amine), 3052.80 (Aromatic, C-H), 2917.47 (Aliphatic, C-H), 1687.66 (C=O), 1279.95 (C=S)
  • 1H NMR (400 MHz, CDCl3): δ 0.95-0.98 (t, 3H, CH3), 1.25-1.29 (t, 2H, CH2), 1.42-1.75 (m, 2H, CH3), 3.65 (s, 2H, CH2S), 5.32 (bs, 1H, NH), 7.12-7.16 (t, 1H, Ar-H), 7.30-7.34 (t, 1H, Ar-H), 7.52-7.56 (d, 1H, Ar-H), 7.59-7.61 (d, 1H, Ar), 7.79-7.81((d, 2H, ArH), 10.62 (s, 1H, NH)
  • 13C NMR (100 MHz, CDCl3): δ (ppm) = 24.03, 25.47, 26.08, 29.70, 39.35, 52.06, 54.48, 121.32, 123.92, 126.18, 132.36, 148.62, 157.33, 167.40, 193.17
  • HRMS (m/z) % 351.29 (M+1) (Calculated 351.05)

(Benzo[d]thiazol-2-ylcarbamoyl) methyl 4-methyl piperazine-1-carbodithioate (4f)

  • Yield: 86 %
  • Melting Point: 146-148°
  • C15H20N4S3OC_{15}H_{20}N_4S_3O
  • IR (FT-IR-cm-1): 3354.81 (N-H, amine), 3051.61 (Aromatic, C-H), 2919.68 (Aliphatic, C-H), 1713.98 (C=O), 1230.23 (C=S)
  • 1H NMR (400 MHz)

Anticancer activity

N-(1,3-benzothiazol-6-yl)-2,3-dimethoxybenzamide demonstrates cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. Studies have evaluated the cytotoxicity of benzothiazole derivatives on ovarian cancer cell lines . Several synthesized compounds have shown good binding affinity with PIM 1 Kinase protein, suggesting their potential as PIM 1 Kinase inhibitors . Phenyl-TBT derivatives have been evaluated for their antiproliferative profiles in human SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cell lines, with some compounds showing moderate inhibitory activities .

Antifungal Activity

Carbamodithioates have been evaluated for their antifungal potential against phytopathogenic fungi such as Ustilago hordei, which causes covered smut infections in barley and wheat .

Other potential applications

Mechanism of Action

The mechanism of action of 1,3-benzothiazol-2-yl carbamodithioate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of fungi and bacteria by interfering with their metabolic processes. The compound may bind to enzymes or other proteins, disrupting their normal function and leading to cell death. Molecular docking studies have shown that it can interact with the active sites of various enzymes, providing insights into its mode of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of 1,3-benzothiazol-2-yl carbamodithioate include:

Compound Name Substituents/Modifications Key Properties/Applications References
1,3-Benzothiazol-2-yl thiourea -NH-C(=S)-NH₂ Anticancer activity (IC₅₀: 8–12 μM)
3-(1,3-Benzothiazol-2-yl)naphthalen-2-ol Benzothiazole fused to naphthol Fluorescent dyes (λₑₘ: 520–550 nm)
Methyl-1,3-benzothiazol-2-yl carbamodithioate Methyl ester at carbamodithioate Precursor for quinazolinone synthesis
2-(1,3-Benzothiazol-2-yl)ethanamine Ethylamine side chain Intermediate in drug synthesis
Example 24 (Patent compound) Pyridocarbazole-benzothiazole hybrid Kinase inhibition (Table 5, EC₅₀: <1 μM)

Key Observations:

  • Bioactivity : Thiourea derivatives (e.g., 1,3-benzothiazol-2-yl thiourea) exhibit potent anticancer activity but lack the dithioate group, which may reduce metal-binding capacity compared to carbamodithioates .
  • Optical Properties : Fluorescent azo dyes derived from 3-(1,3-benzothiazol-2-yl)naphthalen-2-ol show higher molar extinction coefficients (ε > 20,000 L·mol⁻¹·cm⁻¹) and lightfastness than 2-naphthol analogs, attributed to the benzothiazole’s electron-withdrawing effects .
  • Synthetic Utility : Methyl-1,3-benzothiazol-2-yl carbamodithioate reacts with methyl anthranilate to form 3-(benzo[d]thiazol-2-yl)-2-thioxoquinazolin-4(1H)-one, highlighting the carbamodithioate’s role in cyclization reactions .

Pharmacological Performance

  • Anticancer Activity : Benzothiazole thioureas (e.g., N-(6-substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine) demonstrate IC₅₀ values in the low micromolar range against breast cancer cell lines. In contrast, carbamodithioate derivatives may offer improved solubility and target engagement due to their sulfur-rich structure .
  • Enzyme Inhibition: Patent compounds (e.g., Example 24) with benzothiazole-aminopyridocarbazole hybrids show nanomolar EC₅₀ values in kinase assays, suggesting that hybrid scaffolds enhance potency compared to simpler benzothiazoles .

Stability and Reactivity

  • Thermal and Chemical Stability : Benzothiazole-based dyes exhibit superior lightfastness compared to naphthol analogs, likely due to the benzothiazole ring’s rigidity and resonance stabilization . Carbamodithioates, however, may hydrolyze under acidic conditions, limiting their applicability in certain environments .

Q & A

Q. How can computational chemistry enhance the design of benzothiazole-based analogs with improved properties?

  • Methodological Answer : Perform DFT calculations (Gaussian 09) to optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO). Use QSAR models (DRAGON descriptors) to predict logP and bioavailability. Validate with molecular dynamics simulations (GROMACS) for stability in biological membranes .

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